3-Azido-1,2,4-triazine
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Overview
Description
3-Azido-1,2,4-triazine is a heterocyclic compound characterized by the presence of an azido group (-N₃) attached to a 1,2,4-triazine ring
Synthetic Routes and Reaction Conditions:
Hetarylhydrazines with Nitrous Acid: One common method involves the treatment of hetarylhydrazines with nitrous acid, leading to the formation of this compound.
Substitution Reactions: Another approach is the substitution of good leaving groups at position 3 of the 1,2,4-triazine ring with azide groups.
Condensation Reactions: Condensation of the azine moiety with a tetrazole ring is also a viable synthetic route.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, provided that appropriate safety measures are in place due to the potentially explosive nature of azido compounds.
Types of Reactions:
Cycloaddition Reactions: this compound can undergo cycloaddition reactions, forming tetrazole derivatives.
Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Cycloaddition: Typically involves electron-deficient carbon atoms and nucleophiles such as O-, N-, and C-nucleophiles.
Substitution: Requires good leaving groups and azide sources like sodium azide.
Major Products:
Tetrazole Derivatives: Formed through cycloaddition reactions.
Substituted Triazines: Resulting from substitution reactions.
Scientific Research Applications
3-Azido-1,2,4-triazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-azido-1,2,4-triazine involves its ability to undergo azido-tetrazole tautomerism, leading to the formation of tetrazole isomers. The azido group can participate in pericyclic reactions, contributing to the formation of various cyclic structures .
Comparison with Similar Compounds
2-Azidopyrimidines: Similar in structure but differ in the position of the azido group.
2-Azido-1,3,5-triazines: Another class of azido-triazines with different substitution patterns.
Tetrazole Derivatives: Compounds that share the azido-tetrazole tautomerism property.
Uniqueness: 3-Azido-1,2,4-triazine is unique due to its specific azido group positioning and its ability to form tetrazole isomers through tautomerism. This property makes it particularly valuable in synthetic chemistry for the development of new heterocyclic compounds .
Properties
IUPAC Name |
3-azido-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N6/c4-9-8-3-5-1-2-6-7-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXMNESSXXUNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=N1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70803202 |
Source
|
Record name | 3-Azido-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70803202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63931-06-6 |
Source
|
Record name | 3-Azido-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70803202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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